![molecular formula C22H18N4O B2679012 2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol CAS No. 74990-94-6](/img/structure/B2679012.png)
2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as (Z)- (2-hydroxyphenyl) (1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone, has a molecular weight of 354.41 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H18N4O/c27-21-14-8-7-13-20 (21)22 (25-24-18-9-3-1-4-10-18)17-15-23-26 (16-17)19-11-5-2-6-12-19/h1-16,24,27H/b25-22- .Applications De Recherche Scientifique
Synthesis and Characterization
- Novel pyrazine moieties bearing 2-pyrazoline derivatives were synthesized using environmentally safe methods, highlighting their potential for antibacterial and antioxidant activities. This process demonstrates the compound's role in creating biologically active compounds through efficient synthesis techniques (Kitawat & Singh, 2014).
Antimicrobial and Antifungal Activities
- A novel series of phenol derivatives, similar in structure to the compound , showed significant antimicrobial activity against various bacterial strains, illustrating the compound's utility in developing new antimicrobial agents (Shaikh et al., 2014).
- Pyrazolo[1,5-a]pyrimidine derivatives, related to the chemical structure of interest, displayed good antifungal abilities against phytopathogenic fungi, suggesting potential applications in agricultural fungicides (Zhang et al., 2016).
Antitumor Activity
- Some glycoside derivatives of ferrocenyl-chalcones and ferrocenyl-pyrazolines, which share a conceptual basis with the target compound, were found to have attractive in vitro antitumor effects on human leukemia cells. This indicates the potential of such compounds in cancer therapy (Zsoldos-Mády et al., 2006).
Additional Applications
- The compound and its derivatives have been explored for their role in the synthesis of anticonvulsant agents, indicating their utility in pharmaceutical applications targeting neurological disorders (Chapleo et al., 1986).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol' involves the condensation of 2-hydroxybenzaldehyde with 1-phenyl-1H-pyrazole-4-carbaldehyde followed by the addition of 2-phenylhydrazine to form the Schiff base. The Schiff base is then reduced using sodium borohydride to yield the final product.", "Starting Materials": ["2-hydroxybenzaldehyde", "1-phenyl-1H-pyrazole-4-carbaldehyde", "2-phenylhydrazine", "sodium borohydride"], "Reaction": ["Step 1: Condensation of 2-hydroxybenzaldehyde with 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide to form the Schiff base intermediate.", "Step 2: Addition of 2-phenylhydrazine to the Schiff base intermediate to form the final product.", "Step 3: Reduction of the Schiff base intermediate using sodium borohydride to yield the final product."] } | |
Numéro CAS |
74990-94-6 |
Formule moléculaire |
C22H18N4O |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-[N-anilino-C-(1-phenylpyrazol-4-yl)carbonimidoyl]phenol |
InChI |
InChI=1S/C22H18N4O/c27-21-14-8-7-13-20(21)22(25-24-18-9-3-1-4-10-18)17-15-23-26(16-17)19-11-5-2-6-12-19/h1-16,24,27H |
Clé InChI |
RQZZULLFKBRHPR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=CC=C2O)C3=CN(N=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)NN=C(C2=CC=CC=C2O)C3=CN(N=C3)C4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


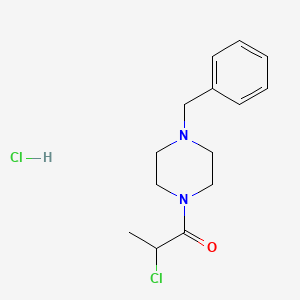
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2678930.png)
![5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2678932.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2678936.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2678937.png)
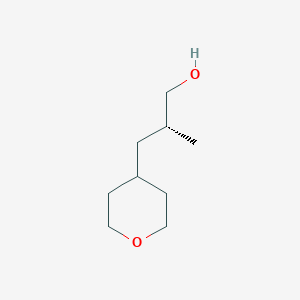
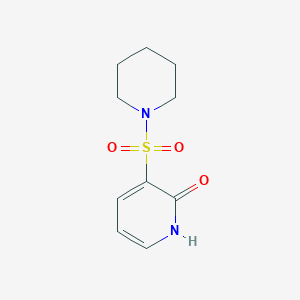
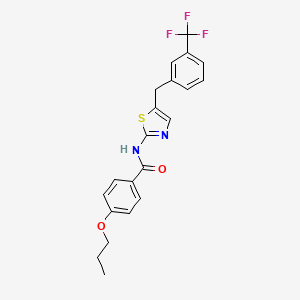
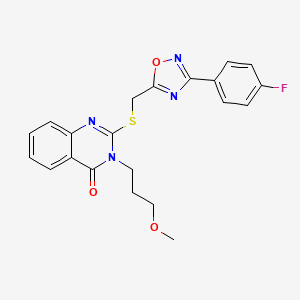
![3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL](/img/structure/B2678943.png)
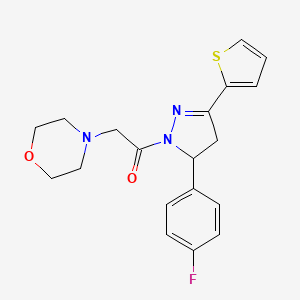
![N-[3-Oxo-3-[(3R)-3-pyridin-4-yloxypyrrolidin-1-yl]propyl]prop-2-enamide](/img/structure/B2678948.png)
![2-(3,4-dimethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2678949.png)
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2678952.png)
